molecular formula C13H22N4OS B15110815 4-amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide

4-amino-2-(4-methylpiperidin-1-yl)-N-(propan-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B15110815
M. Wt: 282.41 g/mol
InChI Key: BSBPDMQLRKOFDV-UHFFFAOYSA-N
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Description

4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Amination: The amino group is introduced through amination reactions, often using ammonia or amines as reagents.

    Isopropylamide Formation: The final step involves the formation of the isopropylamide group through amidation reactions, typically using isopropylamine and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-2-(4-methyl-piperidin-1-yl)-benzamide: Shares structural similarities but differs in the presence of a benzamide group instead of a thiazole ring.

    4-Amino-2-(4-methyl-piperidin-1-yl)-pyrimidine: Contains a pyrimidine ring instead of a thiazole ring.

Uniqueness

4-Amino-2-(4-methyl-piperidin-1-yl)-thiazole-5-carboxylic acid isopropylamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H22N4OS

Molecular Weight

282.41 g/mol

IUPAC Name

4-amino-2-(4-methylpiperidin-1-yl)-N-propan-2-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H22N4OS/c1-8(2)15-12(18)10-11(14)16-13(19-10)17-6-4-9(3)5-7-17/h8-9H,4-7,14H2,1-3H3,(H,15,18)

InChI Key

BSBPDMQLRKOFDV-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=C(S2)C(=O)NC(C)C)N

Origin of Product

United States

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